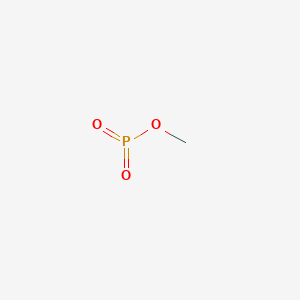
(1-Trityl-1H-imidazol-4-yl)acetic acid
概要
説明
The compound “(1-Trityl-1H-imidazol-4-yl)acetic acid” contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trityl group, which is a triphenylmethyl group, and an acetic acid group.
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用
Synthesis and Characterization in Coordination Chemistry
1-Trityl-1H-imidazol-4-yl acetic acid and its derivatives have been used in coordination chemistry. For example, 2-(1H-imidazol-1-yl)acetic acid reacted with triphenyltin and cyclohexyltin compounds, leading to the formation of complexes with distinct coordination modes. These complexes exhibited unique structural properties, such as a polymeric chain structure and a macrocyclic tetranuclear structure (Gan & Tang, 2011).
Organocatalysis in Green Chemistry
In green chemistry, 1-Trityl-1H-imidazol-4-yl acetic acid derivatives have been explored as organocatalysts. These compounds have been used for the synthesis of various organic molecules under environmentally friendly conditions. For instance, imidazol-1-yl-acetic acid acted as an efficient and recyclable bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions (Nazari et al., 2014).
Catalysis in Organic Synthesis
The derivatives of 1-Trityl-1H-imidazol-4-yl acetic acid have been utilized as catalysts in the synthesis of various organic compounds. For example, trityl chloride, a derivative, efficiently catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazoles under neutral and solvent-free conditions (Moosavi‐Zare et al., 2014).
Synthesis of Key Intermediates in Medicinal Chemistry
This compound has been crucial in synthesizing key intermediates for pharmaceuticals. For instance, the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, was achieved via N-alkylation of imidazole (Singh et al., 2008).
Corrosion Inhibition
Compounds derived from 1-Trityl-1H-imidazol-4-yl acetic acid have shown potential as corrosion inhibitors. For example, amino acids based imidazole derivatives were synthesized and studied for their corrosion inhibition performance on mild steel (Srivastava et al., 2017).
Solvent-Free Synthesis
This compound has been pivotal in solvent-free synthesis processes, providing environmentally friendly and efficient methods for preparing pharmaceutical intermediates, like imidazol-1-yl-acetic acid hydrochloride (Belwal & Patel, 2019).
作用機序
Target of Action
Imidazole derivatives, the core structure of this compound, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives interact with a variety of biological targets.
Mode of Action
The mode of action of imidazole derivatives often involves interactions with enzymes, receptors, or other proteins, leading to changes in cellular processes .
特性
IUPAC Name |
2-(1-tritylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSMFMHNXGZJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454845 | |
| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Trityl-1H-imidazol-4-yl)acetic acid | |
CAS RN |
168632-03-9 | |
| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




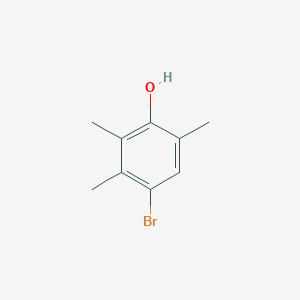

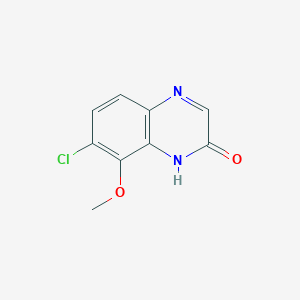

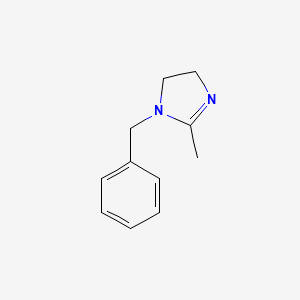
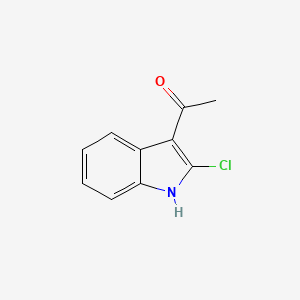

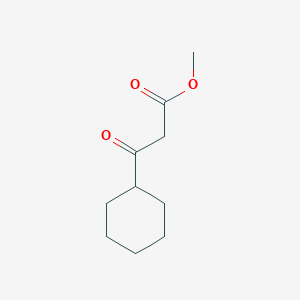
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)


